1-(4-(Difluoromethoxy)phenyl)-3-(pyridin-3-ylmethyl)thiourea
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Overview
Description
1-(4-(Difluoromethoxy)phenyl)-3-(pyridin-3-ylmethyl)thiourea is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluoromethoxy group attached to a phenyl ring, a pyridin-3-ylmethyl group, and a thiourea moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(4-(Difluoromethoxy)phenyl)-3-(pyridin-3-ylmethyl)thiourea typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the difluoromethoxyphenyl intermediate:
Synthesis of the pyridin-3-ylmethyl intermediate: This step involves the preparation of the pyridin-3-ylmethyl group through various organic reactions such as alkylation or condensation.
Coupling of intermediates: The final step involves the coupling of the difluoromethoxyphenyl intermediate with the pyridin-3-ylmethyl intermediate in the presence of a thiourea reagent under suitable reaction conditions to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(4-(Difluoromethoxy)phenyl)-3-(pyridin-3-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(Difluoromethoxy)phenyl)-3-(pyridin-3-ylmethyl)thiourea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and as a lead compound for designing new pharmaceuticals.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethoxy)phenyl)-3-(pyridin-3-ylmethyl)thiourea involves its interaction with specific molecular targets and pathways. The thiourea moiety can interact with various enzymes and proteins, potentially inhibiting their activity or modulating their function. The difluoromethoxy and pyridinyl groups may enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.
Comparison with Similar Compounds
1-(4-(Difluoromethoxy)phenyl)-3-(pyridin-3-ylmethyl)thiourea can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea: This compound has a methoxy group instead of a difluoromethoxy group, which may affect its chemical reactivity and biological activity.
1-(4-(Trifluoromethoxy)phenyl)-3-(pyridin-3-ylmethyl)thiourea: This compound has a trifluoromethoxy group, which may enhance its stability and lipophilicity compared to the difluoromethoxy derivative.
1-(4-(Chloromethoxy)phenyl)-3-(pyridin-3-ylmethyl)thiourea: This compound has a chloromethoxy group, which may influence its chemical properties and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[4-(difluoromethoxy)phenyl]-3-(pyridin-3-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F2N3OS/c15-13(16)20-12-5-3-11(4-6-12)19-14(21)18-9-10-2-1-7-17-8-10/h1-8,13H,9H2,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWSRVBTBYMIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=S)NC2=CC=C(C=C2)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816453 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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